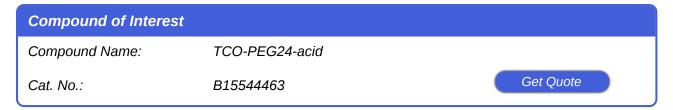


Application Note and Protocol: TCO-PEG24-acid Conjugation to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

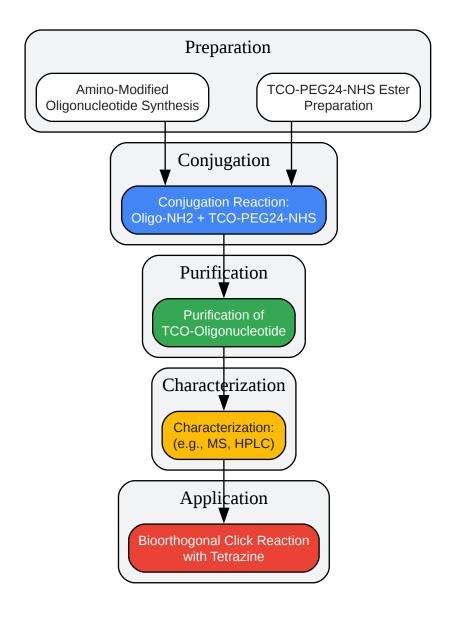
Introduction

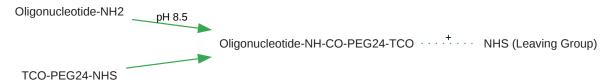
Oligonucleotide-based therapeutics are a rapidly growing class of drugs with the potential to address a wide range of diseases. To enhance their efficacy, targeting, and pharmacokinetic properties, oligonucleotides are often conjugated to other molecules such as antibodies, peptides, or lipids.[1] This application note provides a detailed protocol for the conjugation of **TCO-PEG24-acid** to an amino-modified oligonucleotide. The trans-cyclooctene (TCO) group is a key component in bioorthogonal chemistry, enabling a highly efficient and specific "click" reaction with tetrazine-modified molecules.[2][3] This method, known as the inverse-electron-demand Diels-Alder (IEDDA) reaction, is exceptionally fast and proceeds readily in aqueous environments without the need for a catalyst, making it ideal for biological applications.[2][3][4] The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances solubility and reduces potential steric hindrance.[5]

This protocol outlines the necessary steps for preparing the amino-modified oligonucleotide, performing the conjugation reaction with TCO-PEG24-NHS ester (the activated form of **TCO-PEG24-acid**), purifying the resulting conjugate, and characterizing the final product.

Experimental Workflow Overview







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- To cite this document: BenchChem. [Application Note and Protocol: TCO-PEG24-acid Conjugation to Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544463#tco-peg24-acid-conjugation-to-oligonucleotides-protocol]

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